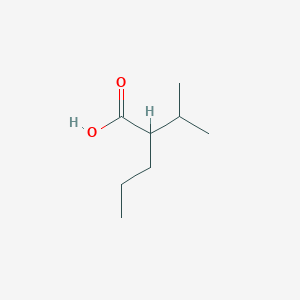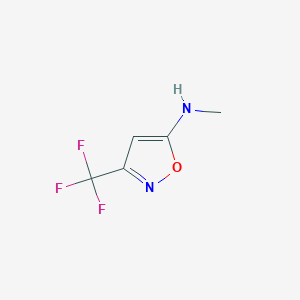
3-Trifluoromethyl-5-methylaminoisoxazole
概要
説明
3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of isoxazole derivatives and has a unique chemical structure that makes it an interesting compound for research.
作用機序
The mechanism of action of 3-Trifluoromethyl-5-methylaminoisoxazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the target organism. For example, in antifungal activity, it has been proposed that it may inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
生化学的および生理学的効果
Studies have shown that 3-Trifluoromethyl-5-methylaminoisoxazole exhibits potent biochemical and physiological effects. In antifungal activity, it has been shown to disrupt the integrity of the fungal cell membrane, leading to cell death. In insecticidal activity, it has been shown to disrupt the nervous system of the target insect, leading to paralysis and death.
実験室実験の利点と制限
One of the main advantages of 3-Trifluoromethyl-5-methylaminoisoxazole is its high potency and selectivity against target organisms. This makes it an attractive compound for research and development in various fields. However, one of the limitations is its potential toxicity to non-target organisms. Therefore, it is important to conduct further studies to investigate its safety and environmental impact before it can be used commercially.
将来の方向性
There are several future directions for research on 3-Trifluoromethyl-5-methylaminoisoxazole. One of the areas of interest is the development of new derivatives with improved potency and selectivity against target organisms. Another area of interest is the investigation of its potential use as a building block for the synthesis of novel materials with unique electronic and optical properties. Additionally, further studies are needed to investigate its safety and environmental impact before it can be used commercially.
Conclusion
In conclusion, 3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent antifungal and insecticidal activity and has unique electronic and optical properties that make it an interesting compound for the development of new materials. Further studies are needed to investigate its safety and environmental impact before it can be used commercially.
科学的研究の応用
3-Trifluoromethyl-5-methylaminoisoxazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential use as an antifungal agent. Studies have shown that it exhibits potent antifungal activity against several strains of fungi, including Candida albicans.
In agriculture, 3-Trifluoromethyl-5-methylaminoisoxazole has been studied for its potential use as a pesticide. It has been shown to exhibit potent insecticidal activity against several insect pests, including the diamondback moth.
In material science, 3-Trifluoromethyl-5-methylaminoisoxazole has been investigated for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique electronic and optical properties that make it an interesting compound for the development of new materials.
特性
CAS番号 |
110235-19-3 |
|---|---|
製品名 |
3-Trifluoromethyl-5-methylaminoisoxazole |
分子式 |
C5H5F3N2O |
分子量 |
166.1 g/mol |
IUPAC名 |
N-methyl-3-(trifluoromethyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C5H5F3N2O/c1-9-4-2-3(10-11-4)5(6,7)8/h2,9H,1H3 |
InChIキー |
JFCZUHSXUWJAIW-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=NO1)C(F)(F)F |
正規SMILES |
CNC1=CC(=NO1)C(F)(F)F |
同義語 |
5-Isoxazolamine,N-methyl-3-(trifluoromethyl)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


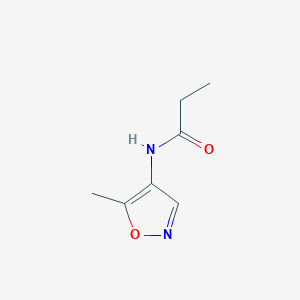

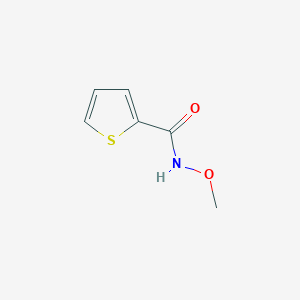
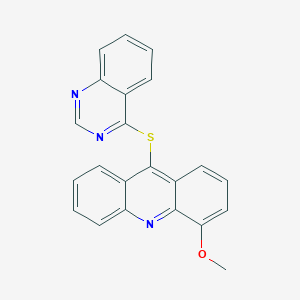

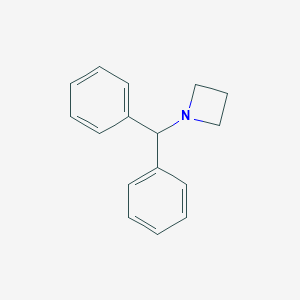
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)


![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
